Fmoc-L-Phe-MPPA

Catalog No.
S6590700
CAS No.
864876-92-6
M.F
C34H31NO7
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Phe-MPPA

CAS Number

864876-92-6

Product Name

Fmoc-L-Phe-MPPA

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid

Molecular Formula

C34H31NO7

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1

InChI Key

YDVYIGNYUYPLKQ-HKBQPEDESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-L-Phe-MPPA, or N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine-4-pentenoic acid, is a synthetic compound that serves as a crucial building block in solid-phase peptide synthesis (SPPS). This compound features a Fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus of L-phenylalanine, an essential amino acid known for its hydrophobic properties due to the presence of a phenyl side chain. The C-terminus is linked to a 4-pentenoic acid moiety, which plays a significant role in the synthesis process by allowing controlled cleavage of the peptide from the solid support after synthesis is complete.

Fmoc-L-Phe-MPPA is typically encountered as a white or off-white powder and is soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide.

Fmoc-L-Phe-MPPA itself doesn't have a specific mechanism of action. It functions as a crucial intermediate in SPPS. The key mechanism lies in the controlled activation and deprotection steps that allow for the stepwise addition of amino acids in the desired sequence to create a functional peptide.

While detailed safety information is not readily available, some general precautions are recommended when handling Fmoc-L-Phe-MPPA:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and inhalation.
  • Follow proper disposal procedures according to local regulations.

Fmoc-L-Phe-MPPA (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine-4-(aminomethyl)-phenoxyacetic acid) is a building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids found in proteins and other biological molecules.

Function of Fmoc-L-Phe-MPPA

Fmoc-L-Phe-MPPA combines two key functionalities required for SPPS:

  • Fmoc protecting group

    The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group (N-terminus) of the L-phenylalanine (Phe) amino acid. This prevents unwanted reactions with the N-terminus during peptide chain assembly. After synthesis, the Fmoc group can be selectively removed under mild acidic conditions to reveal the free amino group for further reactions [].

  • MPPA linker

    The MPPA (4-(aminomethyl)-phenoxyacetic acid) moiety acts as a linker that attaches the peptide chain to a solid support in SPPS. This allows for the stepwise addition of amino acids while keeping the growing peptide tethered to the solid bead. The linker is designed to be cleaved under specific conditions, releasing the final peptide from the support [].

Key benefit of Fmoc-L-Phe-MPPA:

One of the advantages of Fmoc-L-Phe-MPPA is that it helps minimize a potential side reaction called epimerization during peptide synthesis. Epimerization refers to the undesired conversion of the L-amino acid (desired form) to its D-isomer (undesired form) at the C-terminus (carboxyl end) of the peptide. Fmoc-L-Phe-MPPA's linker design is reported to ensure low and reproducible epimerization levels (maximum 0.5%) of the C-terminal amino acid in the final peptide [].

  • Coupling Reaction: Fmoc-L-Phe-MPPA reacts with the growing peptide chain on a solid support. An activating agent facilitates the formation of an amide bond between the C-terminus of the incoming amino acid and the N-terminus of the growing peptide chain.
  • Deprotection: After each coupling step, the Fmoc group is removed using mild acidic conditions, exposing the free amine for subsequent reactions.
  • Cleavage: Once the desired peptide sequence is assembled, specific reagents target the double bond within the MPPA linker, leading to the release of the completed peptide from the solid phase .

These reactions are critical for ensuring minimal racemization during peptide synthesis, thereby maintaining the integrity and functionality of the synthesized peptides.

While Fmoc-L-Phe-MPPA itself does not exhibit specific biological activity, it plays an essential role in synthesizing peptides that can have various biological functions. The hydrophobic nature of L-phenylalanine contributes to protein folding and interactions with other biomolecules, influencing peptide behavior in biological systems . The synthesized peptides can be utilized in drug development, therapeutic applications, and research into protein interactions.

The synthesis of Fmoc-L-Phe-MPPA involves several steps:

  • Protection: The amino group of L-phenylalanine is protected with an Fmoc group to prevent unwanted reactions during peptide synthesis.
  • Linkage Formation: The 4-pentenoic acid moiety is attached to the C-terminus of L-phenylalanine through standard coupling procedures.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for further applications.

Fmoc-L-Phe-MPPA is primarily used in:

  • Solid-Phase Peptide Synthesis: It serves as a building block for creating peptides with specific sequences.
  • Drug Development: Peptides synthesized using Fmoc-L-Phe-MPPA can be explored for therapeutic uses.
  • Biotechnology Research: It aids in studying protein interactions and functions by enabling precise peptide synthesis .

Interaction studies involving Fmoc-L-Phe-MPPA focus on its role in facilitating peptide bond formation and its impact on peptide properties. Research indicates that peptides synthesized with this compound can exhibit unique binding characteristics due to their hydrophobic nature and structural conformations influenced by L-phenylalanine . Additionally, studies on similar compounds highlight variations in interaction profiles based on structural differences.

Several compounds share structural similarities with Fmoc-L-Phe-MPPA, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-Isoleucine-MPPAContains an isoleucine side chain instead of phenylalanineDifferent hydrophobic characteristics
Fmoc-L-Tyrosine-MPPAContains a hydroxyl group on the aromatic ringPotential for hydrogen bonding
Fmoc-L-Phe(4-CH2-N3)-OHIncorporates an azide group for click chemistry applicationsVersatile for bioconjugation

These compounds are utilized similarly in SPPS but may impart different properties to the resulting peptides due to variations in their side chains or functional groups .

XLogP3

5.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

565.21005233 g/mol

Monoisotopic Mass

565.21005233 g/mol

Heavy Atom Count

42

Dates

Last modified: 11-23-2023

Explore Compound Types